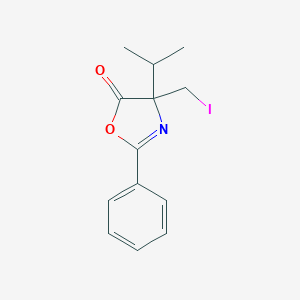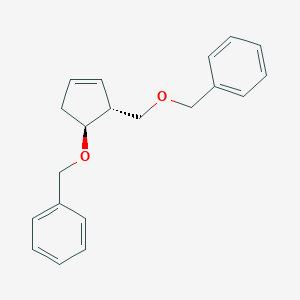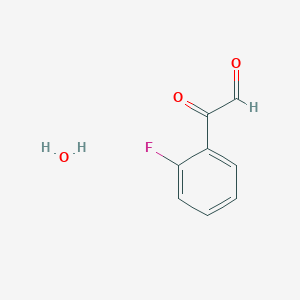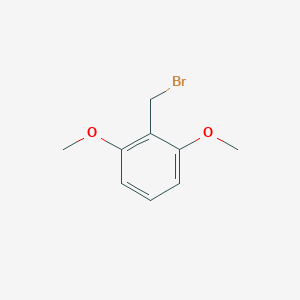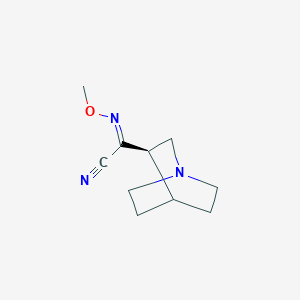![molecular formula C9H16O2 B071373 1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone CAS No. 187742-14-9](/img/structure/B71373.png)
1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone is a chemical compound that belongs to the family of oxiranes. It is also known as (S,R)-Pent-3-en-2-ol epoxide or 3-Penten-2-ol, epoxide, (S,R)-. This compound has been of great interest in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone is not well understood. However, it is believed to act as a chiral auxiliary or catalyst in various reactions. It may also interact with biological systems, but further research is needed to understand its mechanism of action.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone. However, it has been reported to exhibit low toxicity in vitro and in vivo studies. It has also been shown to have no significant effects on the growth of various cell lines.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone is its chiral nature, which makes it useful in asymmetric synthesis and catalysis. Additionally, it is relatively easy to synthesize and has a high yield. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to work with in certain experiments.
Future Directions
There are several future directions for research on 1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone. One direction is to explore its potential applications in drug discovery and development. Another direction is to further investigate its mechanism of action and biological interactions. Additionally, research can be conducted to improve the yield and solubility of this compound for more efficient use in various experiments.
Conclusion:
In conclusion, 1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone is a chiral compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications.
Synthesis Methods
The synthesis of 1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone can be achieved through several methods. One of the most common methods is the epoxidation of 3-penten-2-ol using peracids. Another method involves the reaction of 3-penten-2-ol with m-chloroperbenzoic acid. The yield of the product can be improved by using chiral auxiliaries or catalysts.
Scientific Research Applications
1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone has been extensively studied for its potential applications in various fields. It has been used as a chiral building block for the synthesis of various biologically active compounds. It has also been used as a ligand in asymmetric catalysis. Additionally, this compound has been used as a starting material for the synthesis of natural products, such as (-)-epi-cubenol and (-)-cubebol.
properties
CAS RN |
187742-14-9 |
|---|---|
Product Name |
1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone |
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-[(2S,3R)-3-pentyloxiran-2-yl]ethanone |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-8-9(11-8)7(2)10/h8-9H,3-6H2,1-2H3/t8-,9-/m1/s1 |
InChI Key |
QSBATKPBRAWDHQ-RKDXNWHRSA-N |
Isomeric SMILES |
CCCCC[C@@H]1[C@H](O1)C(=O)C |
SMILES |
CCCCCC1C(O1)C(=O)C |
Canonical SMILES |
CCCCCC1C(O1)C(=O)C |
synonyms |
Ethanone, 1-[(2S,3R)-3-pentyloxiranyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



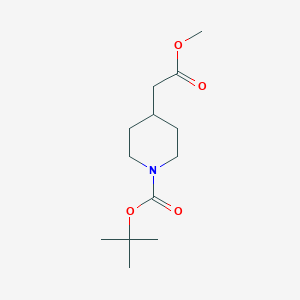
![2-Butylbenzo[d]thiazol-7-ol](/img/structure/B71295.png)
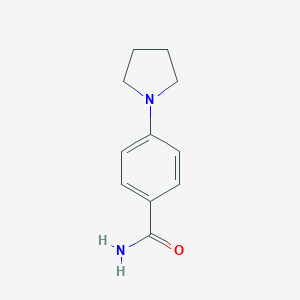
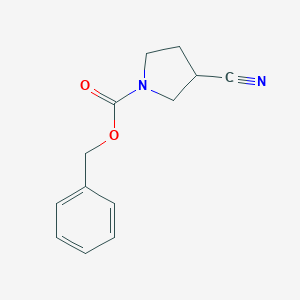
![Methyl 6,6-dimethyl-4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71301.png)
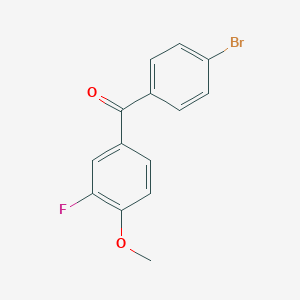
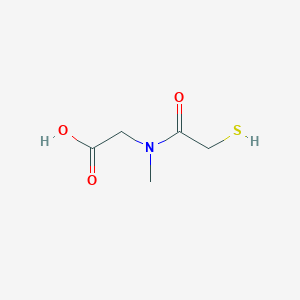
![(S)-1-[(R)-alpha-Methylbenzyl]aziridine-2-methanol](/img/structure/B71307.png)
